molecular formula C12H14N2O2 B13518871 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile

Cat. No.: B13518871
M. Wt: 218.25 g/mol
InChI Key: LMIJDUCGNWDXGS-UHFFFAOYSA-N
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Description

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a 3-((2-ethoxy-2-oxoethylamino)methyl) substituent. It is a versatile chemical that finds applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromomethylbenzonitrile with 2-ethoxy-2-oxoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing side reactions is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    2-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile: A closely related compound with similar functional groups.

Uniqueness

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-[(3-cyanophenyl)methylamino]acetate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-8-11-5-3-4-10(6-11)7-13/h3-6,14H,2,8-9H2,1H3

InChI Key

LMIJDUCGNWDXGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC(=CC=C1)C#N

Origin of Product

United States

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